molecular formula C21H19ClN2O3S B2611315 4-chloro-N-(4-methoxyphenyl)-N'-tosylbenzimidamide CAS No. 328014-88-6

4-chloro-N-(4-methoxyphenyl)-N'-tosylbenzimidamide

Cat. No.: B2611315
CAS No.: 328014-88-6
M. Wt: 414.9
InChI Key: UHFGAJJMBUTQTC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a tosyl group attached to the benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide typically involves the following steps:

    Formation of the Benzimidamide Core: The initial step involves the formation of the benzimidamide core through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a base such as potassium carbonate.

    Tosylation: The final step involves the tosylation of the amide nitrogen using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide can be compared with other similar compounds such as:

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the tosyl group, leading to different chemical properties and applications.

    4-chloro-N-(4-methoxyphenyl)benzohydrazide: Contains a hydrazide group instead of the benzimidamide core, resulting in distinct reactivity and uses.

    4-chloro-N-(4-methoxyphenyl)benzoic acid:

The uniqueness of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide lies in its specific combination of functional groups, which imparts unique chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-15-3-13-20(14-4-15)28(25,26)24-21(16-5-7-17(22)8-6-16)23-18-9-11-19(27-2)12-10-18/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFGAJJMBUTQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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